Cyclohexylamine, N,N-dimethyl-, oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyldimethylammonium oleate is a chemical compound with the molecular formula C26H51NO2 and a molecular weight of 409.68864 g/mol . It is also known by its CAS number 65122-23-8. This compound is formed by the combination of cyclohexyldimethylammonium and oleate ions. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Cyclohexyldimethylammonium oleate can be synthesized through the reaction of cyclohexyldimethylamine with oleic acid. The reaction typically involves the use of a solvent and may require heating to facilitate the formation of the product . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Cyclohexyldimethylammonium oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Cyclohexyldimethylammonium oleate can participate in substitution reactions where one part of the molecule is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Cyclohexyldimethylammonium oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: Cyclohexyldimethylammonium oleate is used in the production of surfactants, emulsifiers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of cyclohexyldimethylammonium oleate involves its interaction with specific molecular targets. It can bind to certain proteins and enzymes, affecting their activity and function. The pathways involved in its action are still being studied, but it is known to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyldimethylammonium oleate can be compared with other similar compounds such as:
- Cyclohexyldimethylammonium chloride
- Cyclohexyldimethylammonium bromide
- Cyclohexyldimethylammonium acetate These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. Cyclohexyldimethylammonium oleate is unique due to its oleate ion, which imparts specific characteristics and makes it suitable for particular uses .
Eigenschaften
CAS-Nummer |
65122-23-8 |
---|---|
Molekularformel |
C26H51NO2 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
N,N-dimethylcyclohexanamine;(E)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C8H17N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-9(2)8-6-4-3-5-7-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);8H,3-7H2,1-2H3/b10-9+; |
InChI-Schlüssel |
XGBJXPXIFLEYFH-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CN(C)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CN(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.